2-(3,5-Dichlorophenyl)-4-nitrobenzoic acid
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Overview
Description
2-(3,5-Dichlorophenyl)-4-nitrobenzoic acid is an aromatic compound that features both nitro and dichlorophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3,5-dichlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Chlorination of benzoic acid to introduce the dichlorophenyl group.
- Subsequent nitration to introduce the nitro group.
- Purification steps to isolate the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like tin(II) chloride in hydrochloric acid to yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid.
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Sulfonation: Sulfuric acid or oleum.
Major Products:
Reduction: 2-(3,5-Dichlorophenyl)-4-aminobenzoic acid.
Halogenation: this compound derivatives with additional halogen atoms.
Sulfonation: Sulfonated derivatives of this compound.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-4-nitrobenzoic acid is primarily related to its ability to interact with biological targets through its nitro and dichlorophenyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
3,5-Dichlorobenzoic acid: Lacks both the nitro group and the additional phenyl ring, leading to distinct reactivity and applications.
Uniqueness: 2-(3,5-Dichlorophenyl)-4-nitrobenzoic acid is unique due to the presence of both the nitro and dichlorophenyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-3-7(4-9(15)5-8)12-6-10(16(19)20)1-2-11(12)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDFKRPGWPJBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691296 |
Source
|
Record name | 3',5'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-32-4 |
Source
|
Record name | 3',5'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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